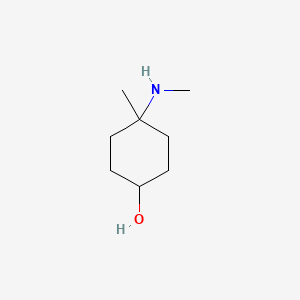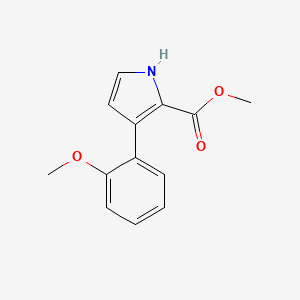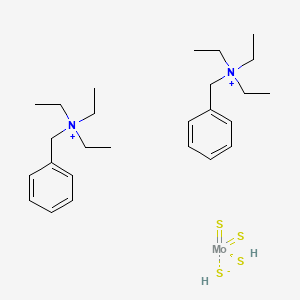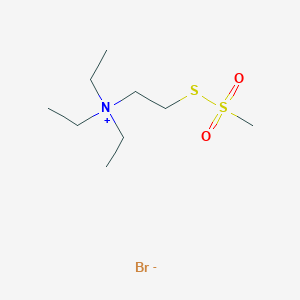![molecular formula C11H20O6 B15338519 [(3aS,6S)-6,7-dimethoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methanol](/img/structure/B15338519.png)
[(3aS,6S)-6,7-dimethoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3aS,6S)-6,7-dimethoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methanol is a complex organic compound characterized by its unique structure, which includes a dioxolane ring fused to a pyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3aS,6S)-6,7-dimethoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methanol typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the dioxolane and pyran rings, followed by the introduction of methoxy groups and the final methanol group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
[(3aS,6S)-6,7-dimethoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [(3aS,6S)-6,7-dimethoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological molecules, making it a useful tool in biochemical studies.
Medicine
In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating certain diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific characteristics.
Mecanismo De Acción
The mechanism of action of [(3aS,6S)-6,7-dimethoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism depends on the context in which the compound is used, such as its role in a biochemical assay or therapeutic application.
Comparación Con Compuestos Similares
Similar Compounds
- [(3aS,4R,6S,7R,7aR)-6-{®-[(4S,5R)-5-(Dimethoxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl][(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy}-7-hydroxy-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl acetate
- (3aS,6S,7R,7aS)-6-(benzyloxy)-7-methoxy-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyran
Uniqueness
[(3aS,6S)-6,7-dimethoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methanol is unique due to its specific arrangement of functional groups and ring structures
Propiedades
Fórmula molecular |
C11H20O6 |
|---|---|
Peso molecular |
248.27 g/mol |
Nombre IUPAC |
[(3aS,6S)-6,7-dimethoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methanol |
InChI |
InChI=1S/C11H20O6/c1-11(2)16-7-6(5-12)15-10(14-4)9(13-3)8(7)17-11/h6-10,12H,5H2,1-4H3/t6?,7-,8?,9?,10-/m0/s1 |
Clave InChI |
RSBZJCMJEKADSW-LDNHNQRNSA-N |
SMILES isomérico |
CC1(O[C@H]2C(O[C@@H](C(C2O1)OC)OC)CO)C |
SMILES canónico |
CC1(OC2C(OC(C(C2O1)OC)OC)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![sodium;(6R,7R)-7-[[2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B15338459.png)





![5-Bromo-6-methylimidazo[1,2-a]pyrazin-8-ol](/img/structure/B15338490.png)
![2-[4-(3-Azetidinyl)phenyl]pyridine Hydrochloride](/img/structure/B15338494.png)
![6-Hydroxy-2-[(4-methoxyphenyl)methylidene]-7-methyl-1-benzofuran-3-one](/img/structure/B15338501.png)
![6-chloro-4-hydroxy-2-methyl-1,1-dioxo-N-(4-oxo-1H-pyridin-2-yl)thieno[2,3-e]thiazine-3-carboxamide](/img/structure/B15338509.png)
![Bis[(perchlorophenyl)thio]methane](/img/structure/B15338517.png)
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15338530.png)
